4-Methoxyphenylacetaldehyde
Overview
Description
4-Methoxyphenylacetaldehyde is a chemical compound with the molecular formula C9H10O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Methoxyphenylacetaldehyde has been explored in various studies. For instance, a comparison of methods for the synthesis of phenylacetaldehydes (oxidation, one-carbon chain extension) was conducted using the synthesis of 4-methoxyphenylacetaldehyde as a model example .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylacetaldehyde is characterized by its molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .Physical And Chemical Properties Analysis
4-Methoxyphenylacetaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 255.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.3±3.0 kJ/mol and a flash point of 108.5±13.9 °C .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Methoxyphenylacetaldehyde is used as a substrate in aldolase-catalyzed reactions . Aldolase is an enzyme that catalyzes the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are important in glycolysis.
- Methods of Application or Experimental Procedures: The synthesis of 4-Methoxyphenylacetaldehyde was achieved through a Wittig-type one-carbon chain extension with methoxymethylene-triphenylphosphine followed by hydrolysis . This approach yielded 4-Methoxyphenylacetaldehyde from 4-methoxybenzaldehyde, a relatively inexpensive starting material .
- Results or Outcomes: The Wittig-type one-carbon chain extension method resulted in an excellent yield of 81% of 4-Methoxyphenylacetaldehyde from 4-methoxybenzaldehyde . This method was subsequently used to synthesize a set of 10 substituted phenylacetaldehydes in good to excellent yields .
Application in Marine Biology
- Specific Scientific Field: Marine Biology
- Summary of the Application: 4-Methoxyphenylacetaldehyde has been found in marine algae, specifically in the red alga Symphyocladia latiuscula . These compounds have shown antimicrobial activities against Candida albicans .
- Results or Outcomes: The compounds obtained from the marine red alga Symphyocladia latiuscula revealed antimicrobial activities against Candida albicans with the minimum inhibitory concentration (MIC) values in the range of 10 to 37.5 μg/mL .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: A series of (4-benzoyl-phenoxy)-acetic acid analogs, which are derivatives of 4-Methoxyphenylacetaldehyde, have been synthesized and evaluated for in-vitro anti-oxidant effects .
- Methods of Application or Experimental Procedures: The synthesis of these analogs was achieved through various chemical techniques . The synthesized compounds were then evaluated against in-vitro anti-oxidant effects by using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .
- Results or Outcomes: The synthesized (4-benzoyl-phenoxy)-acetic acid analogs showed promising results in the in-vitro anti-oxidant assays .
Application in Fluorescence Imaging
- Specific Scientific Field: Biomedical Engineering
- Summary of the Application: 4-Methoxyphenylacetaldehyde has been used in fluorescence imaging, a critical tool for scientific investigation and clinical applications .
- Results or Outcomes: The use of 4-Methoxyphenylacetaldehyde in fluorescence imaging has enabled in vivo imaging with increased tissue penetration due to its longer wavelength light, which exhibits considerably lower tissue absorption and scattering .
Application in Heterocyclic Compound Synthesis
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 4-Methoxyphenylacetaldehyde is used in the synthesis of heterocyclic compounds, which are present in more than 85% of all physiologically active chemical compounds .
- Results or Outcomes: The use of 4-Methoxyphenylacetaldehyde in the synthesis of heterocyclic compounds has contributed to the development of a wide range of pharmaceuticals and biologically active substances .
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVMXXOUOBRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205642 | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylacetaldehyde | |
CAS RN |
5703-26-4 | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5703-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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